molecular formula C9H13NO3 B121898 tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 141293-14-3

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B121898
CAS No.: 141293-14-3
M. Wt: 183.2 g/mol
InChI Key: MFJKZXLOHPVLBS-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate”. Factors such as pH, temperature, and the presence of other biomolecules could affect the compound’s stability and its interactions with its targets. The compound is recommended to be stored in a sealed, dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine . The synthesis involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJKZXLOHPVLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465732
Record name tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141293-14-3
Record name tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 6
tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Customer
Q & A

Q1: How does the structure of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives influence their hydrogen bonding patterns?

A2: The study reveals a strong correlation between the structure of this compound derivatives and their hydrogen bonding interactions. [] In all the investigated compounds, the tert-butoxycarbonyl (Boc) group consistently adopts a specific orientation relative to the 2-oxo-2,5-dihydro-1H-pyrrole ring. [] The positioning of the hydroxyl group, determined by the size of the aldehyde used in the synthesis, directly influences the hydrogen bonding pattern. [] When the hydroxyl group is trans to the oxo group, as observed with smaller aldehydes, it participates in O-H...O hydrogen bonding, leading to a distinctive hexagonal arrangement of molecules. [] Conversely, a cis configuration of the hydroxyl group, resulting from reactions with larger aldehydes, facilitates bifurcated O-H...O hydrogen bonds, ultimately forming centrosymmetric hydrogen-bonded dimers. [] This understanding of the structure-hydrogen bonding relationship is essential for predicting molecular self-assembly and designing compounds with desired properties.

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